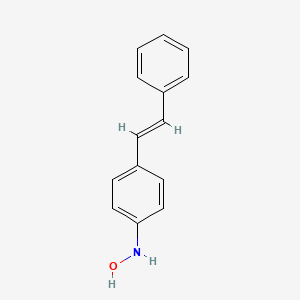
trans-N-Hydroxy-4-aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structureStilbene derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation to yield N-hydroxy-4-acetamidostilbene . This compound can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and hydroxylation techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as aluminum amalgam and hydrazine are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to amines.
Substitution: Various substituted stilbene derivatives.
Scientific Research Applications
Chemistry: trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential anticancer properties. It has been shown to interact with cellular pathways involved in cell proliferation and apoptosis .
Industry: This compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mechanism of Action
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with cellular proteins and enzymes. It can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, leading to potential therapeutic effects. The compound’s ability to form stable conjugates with cellular macromolecules is crucial for its biological activity .
Comparison with Similar Compounds
trans-4-Aminostilbene: Similar structure but lacks the hydroxy group.
trans-4-Nitrostilbene: Contains a nitro group instead of an amino group.
trans-4-Hydroxy-4-aminostilbene: Contains an additional hydroxy group on the aromatic ring.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for unique interactions with biological targets and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
60462-51-3 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
InChI Key |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















